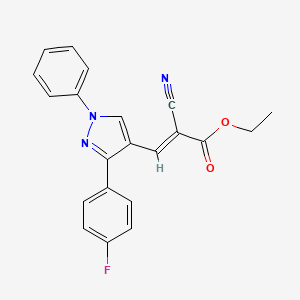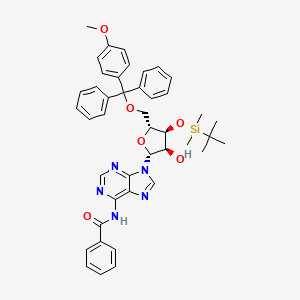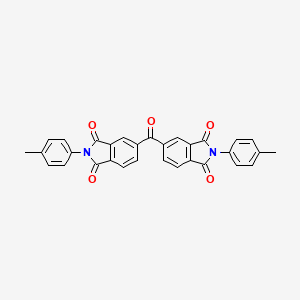![molecular formula C17H15N3O2 B11975519 2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303024-38-6](/img/structure/B11975519.png)
2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd ist eine heterocyclische Verbindung, die zur Familie der Pyrido[1,2-a]pyrimidine gehört. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten aufweist und als Baustein für die Synthese verschiedener pharmakologisch aktiver Moleküle dient.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd beinhaltet in der Regel Mehrkomponentenreaktionen, Kondensationsreaktionen und intramolekulare Cyclisierungen. Eine gängige Methode beinhaltet die Reaktion von Cyanoacetohydrazid mit aromatischen Aldehyden und anderen Reagenzien unter bestimmten Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Pyridin und Katalysatoren wie Gold oder anderen Übergangsmetallen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der grünen Chemie und nachhaltiger Praktiken werden oft angewendet, um den Syntheseprozess zu optimieren, Abfall zu reduzieren und die Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationreaktionen beispielsweise Oxo-Derivate liefern, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyrido[1,2-a]pyrimidin-Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexer heterocyclischer Verbindungen.
Biologie: Es wird bei der Untersuchung von Enzyminhibitoren und Rezeptormodulatoren eingesetzt.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridine: Diese Verbindungen weisen eine ähnliche heterocyclische Struktur auf und haben vergleichbare biologische Aktivitäten.
Pyrimido[1,2-a]benzimidazole: Diese Verbindungen zeigen ebenfalls signifikante Anwendungen in der pharmazeutischen Chemie und werden in der Arzneimittelentwicklung eingesetzt.
Einzigartigkeit
2-(Benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Benzylaminogruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Entwicklung neuer therapeutischer Wirkstoffe und die chemische Forschung .
Eigenschaften
CAS-Nummer |
303024-38-6 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-(benzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-5-9-20-16(12)19-15(14(11-21)17(20)22)18-10-13-7-3-2-4-8-13/h2-9,11,18H,10H2,1H3 |
InChI-Schlüssel |
MAWKGRCVRLWSRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NCC3=CC=CC=C3 |
Löslichkeit |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11975438.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11975470.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)

![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)


